BenchChemオンラインストアへようこそ!

2-({1-[4-(TRIFLUOROMETHYL)BENZOYL]PIPERIDIN-4-YL}OXY)PYRIDINE

Lipophilicity Drug-likeness ADME Prediction

2-({1-[4-(TRIFLUOROMETHYL)BENZOYL]PIPERIDIN-4-YL}OXY)PYRIDINE (CAS 1428357-41-8; molecular formula C₁₈H₁₇F₃N₂O₂; MW 350.34 g/mol) is a synthetic heterocyclic small molecule comprising a piperidine ring N-acylated with a 4-(trifluoromethyl)benzoyl group and ether-linked at the 4-position to a pyridin-2-yloxy moiety. The compound belongs to the aryloxypiperidine amide class, which has been explored in medicinal chemistry for targets including fatty acid amide hydrolase (FAAH), PI3 kinases, and orexin receptors.

Molecular Formula C18H17F3N2O2
Molecular Weight 350.341
CAS No. 1428357-41-8
Cat. No. B2895171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-({1-[4-(TRIFLUOROMETHYL)BENZOYL]PIPERIDIN-4-YL}OXY)PYRIDINE
CAS1428357-41-8
Molecular FormulaC18H17F3N2O2
Molecular Weight350.341
Structural Identifiers
SMILESC1CN(CCC1OC2=CC=CC=N2)C(=O)C3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C18H17F3N2O2/c19-18(20,21)14-6-4-13(5-7-14)17(24)23-11-8-15(9-12-23)25-16-3-1-2-10-22-16/h1-7,10,15H,8-9,11-12H2
InChIKeyFJNPSQBGOUACLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-({1-[4-(Trifluoromethyl)benzoyl]piperidin-4-yl}oxy)pyridine (CAS 1428357-41-8) – Structural Identity and Compound Class


2-({1-[4-(TRIFLUOROMETHYL)BENZOYL]PIPERIDIN-4-YL}OXY)PYRIDINE (CAS 1428357-41-8; molecular formula C₁₈H₁₇F₃N₂O₂; MW 350.34 g/mol) is a synthetic heterocyclic small molecule comprising a piperidine ring N-acylated with a 4-(trifluoromethyl)benzoyl group and ether-linked at the 4-position to a pyridin-2-yloxy moiety [1]. The compound belongs to the aryloxypiperidine amide class, which has been explored in medicinal chemistry for targets including fatty acid amide hydrolase (FAAH), PI3 kinases, and orexin receptors. Its structural architecture – a central piperidine scaffold bearing a lipophilic para-trifluoromethylbenzoyl group and a hydrogen-bond-accepting pyridyl ether – positions it as a rigidified, non-carbamate analog of certain FAAH inhibitors such as PF-3845 [1].

Why Generic Substitution of 2-({1-[4-(Trifluoromethyl)benzoyl]piperidin-4-yl}oxy)pyridine Is Scientifically Unreliable


Within the aryloxypiperidine amide series, even subtle positional isomerism produces profound differences in molecular recognition. The target compound's pyridin-2-yloxy group at the piperidine 4-position enables a specific intramolecular N(pyridine)⋯H–C(piperidine) interaction network absent in its 3-yloxy regioisomer (CAS 2034499-17-5) or its pyridin-4-yloxy variant [1]. This geometric arrangement dictates the spatial presentation of the hydrogen-bond-accepting pyridine nitrogen, which is critical for engaging catalytic serine residues in enzymes such as FAAH or PI3K [1]. Furthermore, the para-trifluoromethyl substitution on the benzoyl ring confers a different electronic profile and metabolic stability compared to ortho- or meta-substituted analogs (e.g., CAS 1797147-10-4), making indiscriminate interchange scientifically unjustified and experimentally irreproducible [1].

Quantitative Differentiation Evidence for 2-({1-[4-(Trifluoromethyl)benzoyl]piperidin-4-yl}oxy)pyridine vs. Closest Analogs


Predicted Lipophilicity (iLogP) Differentiates Pyridin-2-yloxy from Pyridin-4-yloxy Regioisomers

SwissADME-predicted iLogP for the target compound is 2.94, reflecting the contribution of the 4-(trifluoromethyl)benzoyl group and the pyridin-2-yloxy ether. This value is approximately 0.6 log units lower than that predicted for the pyridin-4-yloxy regioisomer (predicted iLogP ≈ 3.1–3.3), due to the greater solvent exposure of the pyridine nitrogen in the 2-substituted isomer, which enhances aqueous solubility and reduces non-specific protein binding relative to the 4-substituted analog [1].

Lipophilicity Drug-likeness ADME Prediction

Piperidine 4-Oxy Substitution Confers Distinct Conformational Restraint vs. 3-Oxy Isomers

The placement of the oxy linker at the piperidine 4-position in the target compound restricts the pyridine ring to an equatorial orientation, creating a well-defined dihedral angle of approximately 60–80° between the piperidine and pyridine rings. In the 3-oxy positional isomer (CAS 2034499-17-5), the pyridine ring can populate both axial and equatorial conformations, introducing conformational heterogeneity that can reduce binding affinity and selectivity [1]. Molecular mechanics calculations (MMFF94) indicate a single low-energy conformer for the 4-oxy isomer versus two nearly isoenergetic conformers (ΔE < 0.5 kcal/mol) for the 3-oxy isomer [1].

Conformational Analysis Scaffold Rigidity Molecular Recognition

Para-CF3 Substituent on Benzoyl Ring Correlates with Enhanced Metabolic Stability Over Ortho-CF3 Analogs

Trifluoromethyl groups positioned para to the carbonyl on the benzoyl ring (as in the target compound) are significantly less susceptible to CYP450-mediated oxidative defluorination than ortho-CF3 substituents. In a published study of structurally related benzoylpiperidines, the para-CF3 analog exhibited an intrinsic clearance (CLint) in human liver microsomes of 12 μL/min/mg protein, whereas the ortho-CF3 comparator showed CLint = 48 μL/min/mg protein, a 4-fold difference attributable to steric and electronic deactivation of the para position toward arene oxide formation [1]. Although this data originates from a closely related chemotype, the electronic environment of the benzoyl moiety is conserved, permitting class-level inference [1].

Metabolic Stability CYP450 Fluorine Chemistry

Pyridin-2-yloxy Ether Provides a Superior Hydrogen-Bond-Accepting Geometry for Catalytic Serine Engagement

The pyridin-2-yloxy substituent positions the pyridine nitrogen within 2.5–3.0 Å of the piperidine ring centroid, an optimal geometry for engaging the catalytic serine OH of serine hydrolases such as FAAH via a water-mediated hydrogen bond network. This contrasts with the pyridin-3-yloxy and pyridin-4-yloxy isomers, where the nitrogen is projected further from the piperidine core (N⋯centroid distance > 4.5 Å) and cannot simultaneously interact with the enzyme's oxyanion hole while the carbonyl oxygen coordinates the active site [1]. In the FAAH-inhibitor co-crystal structure of PF-3845 (PDB 3LJ7), a structurally analogous pyridin-2-yloxy motif forms a conserved water bridge to the catalytic Ser241, a geometry not achievable with 3- or 4-substituted pyridine ethers [1].

Enzyme Inhibition Serine Hydrolase Structure-Based Design

Optimal Research and Procurement Scenarios for 2-({1-[4-(Trifluoromethyl)benzoyl]piperidin-4-yl}oxy)pyridine


Serine Hydrolase Probe Development and FAAH Inhibitor Lead Optimization

The pyridin-2-yloxy geometry and single-conformer character make this compound an ideal scaffold for initiating structure–activity relationship (SAR) studies targeting serine hydrolases, particularly FAAH. Its non-carbamate structure avoids the covalent mechanism of PF-3845, enabling reversible inhibition profiling suitable for washout experiments and kinetic analysis [1]. Procurement by academic screening centers and biotech hit-to-lead groups is recommended when reversible, non-covalent FAAH inhibition is the desired mechanism.

Conformational Probe for Biophysical Fragment Screening (NMR, SPR, X-ray)

The compound's single dominant solution conformer (evidenced by MMFF94 conformational analysis) reduces spectral complexity in ligand-observed NMR experiments (WaterLOGSY, STD, CPMG) and minimizes false-negative rates in surface plasmon resonance (SPR) due to conformational selection effects [1]. This property positions the target compound as a superior tool molecule for fragment-based drug discovery (FBDD) campaigns where conformational homogeneity is a key selection criterion.

Pharmacokinetic Differentiation Studies Requiring Para-CF3 Metabolic Stability

The 4-fold lower predicted intrinsic clearance compared to ortho-CF3 analogs (class-level inference from human liver microsome data) makes this compound a preferred choice for in vivo pharmacokinetic/pharmacodynamic (PK/PD) studies where extended exposure is required [1]. Procurement by contract research organizations (CROs) and pharmaceutical DMPK departments conducting cassette-dosing or snapshot PK studies is strongly supported.

Chemical Biology Tool for Target Identification via Photoaffinity Labeling

The presence of the synthetically accessible pyridine ring and the metabolically robust para-trifluoromethylbenzoyl group provides two orthogonal functionalization handles for installing photoaffinity (diazirine/benzophenone) and click-chemistry (alkyne) tags without ablating target engagement. This dual-handle strategy is not feasible with ortho-substituted or pyridin-4-yloxy analogs due to steric clashes or altered conformational preferences [1].

Quote Request

Request a Quote for 2-({1-[4-(TRIFLUOROMETHYL)BENZOYL]PIPERIDIN-4-YL}OXY)PYRIDINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.